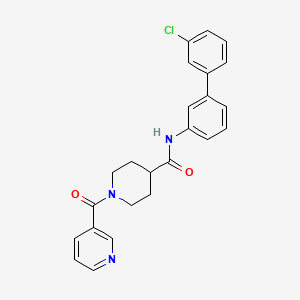
N-(3'-chloro-3-biphenylyl)-1-(3-pyridinylcarbonyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3'-chloro-3-biphenylyl)-1-(3-pyridinylcarbonyl)-4-piperidinecarboxamide, commonly known as BPN14770, is a small molecule drug that has shown potential in treating several neurological disorders. It belongs to the class of compounds known as phosphodiesterase 4D (PDE4D) allosteric inhibitors.
Wirkmechanismus
BPN14770 is a N-(3'-chloro-3-biphenylyl)-1-(3-pyridinylcarbonyl)-4-piperidinecarboxamide allosteric inhibitor that works by increasing the levels of cyclic adenosine monophosphate (cAMP) in the brain. This compound is an enzyme that breaks down cAMP, which is involved in several cellular processes, including memory formation and learning. By inhibiting this compound, BPN14770 increases the levels of cAMP in the brain, leading to improved cognitive function and memory.
Biochemical and Physiological Effects
BPN14770 has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, BPN14770 has been shown to improve social behavior and reduce hyperactivity in animal models of Fragile X syndrome. In a recent clinical trial, BPN14770 was found to be safe and well-tolerated in healthy volunteers, with no significant adverse effects reported.
Vorteile Und Einschränkungen Für Laborexperimente
BPN14770 has several advantages for lab experiments, including its availability as a commercially available compound and its well-established synthesis method. Additionally, BPN14770 has been extensively studied in preclinical models, providing a wealth of data for further research. However, BPN14770 has some limitations, including its relatively low potency and selectivity compared to other N-(3'-chloro-3-biphenylyl)-1-(3-pyridinylcarbonyl)-4-piperidinecarboxamide inhibitors.
Zukünftige Richtungen
Several future directions for research on BPN14770 include further preclinical studies to better understand its mechanism of action and potential therapeutic applications. Additionally, clinical trials in patients with neurological disorders are needed to determine the safety and efficacy of BPN14770 in humans. Finally, further optimization of the compound's potency and selectivity may lead to the development of more effective treatments for neurological disorders.
Conclusion
In conclusion, BPN14770 is a small molecule drug that has shown potential in treating several neurological disorders. Its mechanism of action involves the inhibition of N-(3'-chloro-3-biphenylyl)-1-(3-pyridinylcarbonyl)-4-piperidinecarboxamide, leading to increased levels of cAMP in the brain. BPN14770 has been extensively studied in preclinical models and has been found to improve cognitive function and memory in animal models of Alzheimer's disease and Fragile X syndrome. Further research is needed to determine the safety and efficacy of BPN14770 in humans and to optimize its potency and selectivity for the treatment of neurological disorders.
Synthesemethoden
The synthesis of BPN14770 involves several steps, including the formation of an amide bond between 3-pyridinecarboxylic acid and 4-piperidinecarboxylic acid, followed by the introduction of a biphenyl group and a chloro group. The final compound is obtained through purification and isolation techniques. The synthesis of BPN14770 has been reported in several scientific publications, and the compound is commercially available for research purposes.
Wissenschaftliche Forschungsanwendungen
BPN14770 has shown potential in treating several neurological disorders, including Alzheimer's disease, Fragile X syndrome, and schizophrenia. In preclinical studies, BPN14770 has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, BPN14770 has been shown to improve social behavior and reduce hyperactivity in animal models of Fragile X syndrome. In a recent clinical trial, BPN14770 was found to be safe and well-tolerated in healthy volunteers, paving the way for further clinical trials in patients with neurological disorders.
Eigenschaften
IUPAC Name |
N-[3-(3-chlorophenyl)phenyl]-1-(pyridine-3-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O2/c25-21-7-1-4-18(14-21)19-5-2-8-22(15-19)27-23(29)17-9-12-28(13-10-17)24(30)20-6-3-11-26-16-20/h1-8,11,14-17H,9-10,12-13H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLDTLNCBBNHPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC(=C2)C3=CC(=CC=C3)Cl)C(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid](/img/structure/B5233455.png)
![N~2~-1,3-benzodioxol-5-yl-N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5233460.png)
![2,6-di-tert-butyl-4-[2-(2-furyl)-5,6-dimethoxy-1H-benzimidazol-1-yl]phenol](/img/structure/B5233465.png)
![N-isopropyl-3-{[methyl(propyl)amino]sulfonyl}benzamide](/img/structure/B5233470.png)
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(3-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5233478.png)
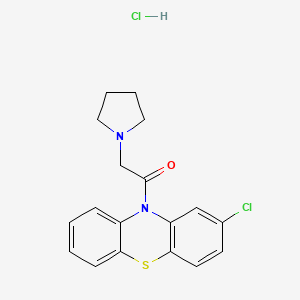
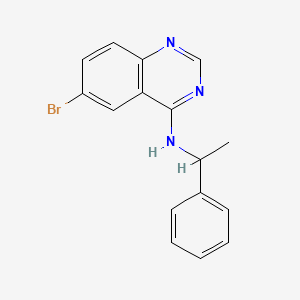
![4-{[(2,5-dimethylphenyl)sulfonyl]amino}phenyl 4-methylbenzoate](/img/structure/B5233495.png)
![ethyl 7-cyclopropyl-1-methyl-3-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5233504.png)
![(5-isoquinolinylmethyl)methyl({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)amine](/img/structure/B5233515.png)
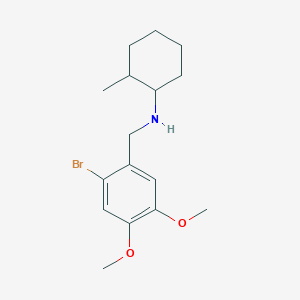
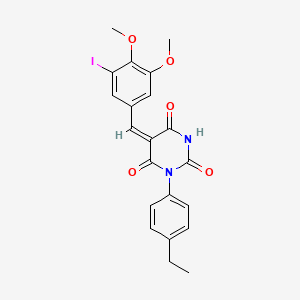
![N-[1-(4-bromophenyl)ethyl]propanamide](/img/structure/B5233547.png)
![N~1~-(3-methoxypropyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5233561.png)